molecular formula C17H22O9 B1666489 Aceratioside CAS No. 133084-09-0

Aceratioside

Cat. No. B1666489
M. Wt: 370.4 g/mol
InChI Key: LZKGKUKUSQNWFR-DTGGDYGMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aceratioside is a new tetralin glucoside that may have antineoplastic activity.

Scientific Research Applications

  • Antineoplastic Properties : Aceratioside was isolated from the Australian rainforest tree Aceratium megalospermum and identified as a weakly cytostatic compound, suggesting its potential use in cancer research and therapy. This discovery was primarily based on a series of experiments including acetylation, methylation, and high field NMR (Singh & Pettit, 1990).

  • Renoprotective Properties : Research has also highlighted the renoprotective properties of ACE inhibitors, like Aceratioside, in non-diabetic nephropathies with non-nephrotic proteinuria. The study demonstrated that ACE inhibition reduced the rate of decline in glomerular filtration and lowered the risk of end-stage renal failure (Ruggenenti et al., 1999).

  • Anti-inflammatory Activity : The anti-inflammatory potential of Aceratioside has been investigated, particularly in the context of nanoemulgel formulations from Ageratum conyzoides and Oldenlandia corymbosa extracts. Such formulations have shown promising effects in managing osteoarthritis and inhibiting inflammatory processes (Permawati et al., 2019).

  • Radioprotective Effect : Studies have explored the radioprotective effect of Ageratum conyzoides Linn. extract, possibly related to Aceratioside, in mice exposed to different doses of gamma radiation. These studies suggest the potential of Aceratioside in mitigating radiation-induced damage (Jagetia et al., 2003).

  • Cancer Prevention : Research has also been conducted on the association of ACE inhibitors, which could include compounds like Aceratioside, with keratinocyte cancer prevention, indicating its potential role in cancer prevention strategies (Christian et al., 2008).

  • Hepatoprotective Role : The hepatoprotective role of Ageratum conyzoides extract, potentially containing Aceratioside, has been investigated in the context of acetaminophen-induced hepatic toxicity. This study suggests its use in protecting against drug-induced liver damage (Ita et al., 2009).

properties

CAS RN

133084-09-0

Product Name

Aceratioside

Molecular Formula

C17H22O9

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H22O9/c18-6-12-13(20)14(21)15(22)17(26-12)25-11-5-9(19)4-8-3-7(16(23)24)1-2-10(8)11/h4-5,7,12-15,17-22H,1-3,6H2,(H,23,24)/t7-,12+,13+,14-,15+,17+/m0/s1

InChI Key

LZKGKUKUSQNWFR-DTGGDYGMSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1C(=O)O)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

C1CC2=C(CC1C(=O)O)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

17-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5-beta-D-glucoside
aceratioside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aceratioside
Reactant of Route 2
Aceratioside
Reactant of Route 3
Aceratioside
Reactant of Route 4
Aceratioside
Reactant of Route 5
Aceratioside
Reactant of Route 6
Aceratioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.